H1 Receptor Binding Affinity: Triprolidine vs. Chlorpheniramine
Triprolidine binds to the guinea pig histamine H1 receptor with a Ki of 0.93–1.15 nM, demonstrating approximately 3- to 4-fold higher affinity than chlorpheniramine (Ki = 4.0 nM in the same PDSP Ki Database curation) [1]. This quantitative difference in receptor engagement may influence experimental outcomes in receptor occupancy studies.
| Evidence Dimension | Histamine H1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.93 nM (guinea pig) [1]; Ki = 1.15 nM (human/guinea pig) [2] |
| Comparator Or Baseline | Chlorpheniramine: Ki = 4.0 nM (guinea pig H1 receptor, PDSP Ki Database) |
| Quantified Difference | Triprolidine exhibits approximately 3.5- to 4.3-fold higher affinity (lower Ki) than chlorpheniramine. |
| Conditions | Radioligand binding assay; guinea pig and human H1 receptors expressed in cell membranes; PDSP Ki Database curated values. |
Why This Matters
Higher receptor affinity enables lower compound concentrations to achieve equivalent target engagement in in vitro assays, reducing potential non-specific effects and conserving compound inventory.
- [1] BindingDB. BDBM86174: Triprolidine. Ki: 0.930 nM for guinea pig histamine H1 receptor. PDSP Ki Database. View Source
- [2] BindingDB PubMed ID=12626648. Triprolidine Ki = 1.15 nM. J Pharmacol Exp Ther 305:1104-15 (2003). doi:10.1124/jpet.103.049619 View Source
